
Urocortin (human)
Vue d'ensemble
Description
Urocortin is a peptide hormone that belongs to the corticotropin-releasing factor family of proteins, which also includes corticotropin-releasing factor, urotensin I, sauvagine, urocortin II, and urocortin III . Urocortin is involved in the mammalian stress response and regulates aspects of appetite and stress response . It is composed of 40 amino acids and is expressed widely in the central and peripheral nervous systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urocortin typically involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Subsequent amino acids are added one by one in a specific sequence using coupling reagents.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of urocortin may involve recombinant DNA technology, where the gene encoding urocortin is inserted into an expression vector and introduced into a host organism, such as bacteria or yeast. The host organism then produces the peptide, which can be purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Urocortin undergoes various chemical reactions, including:
Oxidation: Urocortin can be oxidized, particularly at methionine residues, which can affect its biological activity.
Reduction: Reduction reactions can be used to reverse oxidation and restore the peptide’s activity.
Substitution: Amino acid substitutions can be introduced to study the structure-activity relationship of urocortin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions include oxidized or reduced forms of urocortin and various analogs with substituted amino acids .
Applications De Recherche Scientifique
Cardiovascular Applications
Urocortins, especially Urocortin 1 and Urocortin 2, have shown promising effects in cardiovascular health, particularly in heart failure and hypertension.
Heart Failure
- Therapeutic Potential : Urocortin 2 has been demonstrated to induce vasodilation in isolated human coronary arteries and has shown potential to improve cardiac output and left ventricular ejection fraction in heart failure patients. Clinical studies indicate that short-term infusion of Urocortin 2 can lower mean arterial pressure while mildly increasing heart rate .
- Meta-Analysis Findings : A systematic review and meta-analysis involving 27 studies revealed that Urocortin 2 significantly decreased mean arterial pressure by approximately 9.161 mmHg (95% CI: −12.661 to −5.660 mmHg) in patients with heart failure with reduced ejection fraction .
Hypertension
- Mechanisms : Urocortin's action on the cardiovascular system includes modulation of renal hemodynamics and enhancement of sodium and water excretion, which can be beneficial in managing hypertension .
- Clinical Evidence : Studies have shown that Urocortin administration can decrease blood pressure in hypertensive models, suggesting its utility as a therapeutic agent for managing elevated blood pressure .
Metabolic Disorders
Urocortins also play a role in metabolic regulation, particularly concerning obesity and diabetes.
Obesity and Type 2 Diabetes
- Plasma Levels : Research indicates that plasma levels of Urocortin 3 are inversely related to body mass index (BMI). Individuals with type 2 diabetes exhibit impaired Urocortin 3 levels compared to non-diabetic counterparts .
- Exercise Impact : A study highlighted that a supervised exercise regimen significantly reduced Urocortin 3 expression in subcutaneous adipose tissue among overweight individuals, indicating a potential avenue for obesity management through lifestyle interventions .
Stress Response
Urocortins are involved in the body's response to stress, influencing various hormonal pathways.
Hormonal Regulation
- Effects on Hormones : Urocortin 1 infusion has been shown to affect the pituitary-adrenal axis by increasing levels of corticotropin and cortisol, which are critical for stress response . This suggests a regulatory role of Urocortin in managing physiological responses to stress.
- Clinical Studies : In controlled studies, Urocortin infusion resulted in significant changes in neurohormonal levels, highlighting its potential as a modulator of stress-related conditions .
Data Summary
The following table summarizes key findings from various studies on the applications of Urocortin:
Study Reference | Population | Intervention | Outcome | Significance (p-value) |
---|---|---|---|---|
Argan et al., 2015 | Heart Failure | Urocortin Infusion | Decreased MAP | <0.05 |
Chan et al., 2013 | Acute Decompensated Heart Failure | Urocortin Infusion | Increased Cardiac Output | <0.001 |
Aslan et al., 2020 | Hypertensive Patients | Urocortin Levels Measurement | Elevated Levels in HT | <0.0005 |
Kavalakatt et al., 2019 | Overweight Diabetic Patients | Urocortin Levels Measurement | Impaired Levels in T2D | <0.01 |
Mécanisme D'action
Urocortin exerts its effects by binding to corticotropin-releasing factor receptors, specifically type 1 and type 2 receptors . The binding of urocortin to these receptors activates intracellular signaling pathways, including the cyclic adenosine monophosphate-protein kinase A pathway and the phosphoinositide 3-kinase-protein kinase B pathway . These pathways mediate various physiological responses, such as stress adaptation, appetite suppression, and cardiovascular protection .
Comparaison Avec Des Composés Similaires
Corticotropin-Releasing Factor: Shares structural and functional similarities with urocortin but has a lower affinity for corticotropin-releasing factor type 2 receptors.
Urotensin I: Another member of the corticotropin-releasing factor family with similar stress-related functions.
Sauvagine: A peptide with high affinity for corticotropin-releasing factor receptors, similar to urocortin.
Urocortin II and Urocortin III: Peptides closely related to urocortin with distinct receptor selectivity and physiological roles.
Uniqueness of Urocortin: Urocortin is unique due to its high affinity for corticotropin-releasing factor type 2 receptors and its widespread expression in both central and peripheral tissues . This allows urocortin to play a significant role in various physiological processes, including stress response, appetite regulation, and cardiovascular protection .
Activité Biologique
Urocortin is a neuropeptide belonging to the corticotropin-releasing hormone (CRH) family, playing significant roles in various physiological processes, including stress response, appetite regulation, and cardiovascular function. It is primarily expressed in the brain, particularly in the hypothalamus, but also found in peripheral tissues such as the heart and gastrointestinal tract. This article explores the biological activity of human urocortin, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.
Urocortin exerts its effects primarily through interactions with CRH receptors (CRHR), particularly CRHR2. These receptors are widely distributed in the central nervous system (CNS) and peripheral tissues. Urocortin's action can be summarized as follows:
- Appetite Regulation : Urocortin suppresses food intake by acting on hypothalamic nuclei. Studies show that intracerebroventricular (icv) injection of urocortin reduces food consumption in rats, indicating its role as a catabolic signal .
- Stress Response : Urocortin is upregulated during stress, enhancing autonomic nervous system regulation. Its expression increases significantly under stress conditions, suggesting a protective role against stress-induced physiological changes .
- Cardiovascular Effects : Urocortin has been shown to induce positive inotropic and vasodilatory effects in animal models. It may help regulate blood pressure and heart rate, making it a candidate for therapeutic interventions in heart failure .
Physiological Effects
The physiological effects of urocortin can be categorized into several key areas:
- Neuroprotective Effects : Urocortin exhibits neuroprotective properties, potentially safeguarding neurons during stress or injury. It has been implicated in learning and memory processes .
- Cardiovascular Function : Urocortin influences cardiac output and vascular resistance. Clinical studies indicate that urocortin infusion can lower blood pressure and increase heart rate without adverse hemodynamic effects .
- Hormonal Regulation : Urocortin infusion leads to increased plasma levels of adrenocorticotropic hormone (ACTH) and cortisol, demonstrating its role in the hypothalamic-pituitary-adrenal axis .
Case Studies and Clinical Trials
- Urocortin Infusion in Healthy Humans :
- Heart Failure Studies :
Data Summary
Study | Population | Intervention | Outcome |
---|---|---|---|
Aslan et al., 2020 | Hypertensive patients | Ucn2 infusion | BP ↓; HR ↑; CO ↑; p < 0.0005 |
Chan et al., 2013 | Acute decompensated heart failure | 400 μg Ucn2 infusion | SBP ↓; DBP ↓; HR unchanged |
Physiological Concentrations
Urocortin concentrations vary across different human tissues:
Propriétés
IUPAC Name |
4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOOWPFSOAZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H337N63O64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4696 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of urocortin in the brain, and does this differ between species?
A1: Urocortin exhibits high affinity for corticotropin-releasing factor binding proteins (CRF-BPs) in the brain. Research suggests that urocortin is the principal ligand for CRF-BP in the ovine brain. [] While the affinity might differ slightly, urocortin also displays significant binding to human CRF-BP. [] More research is needed to fully elucidate potential species-specific differences in urocortin's interaction with CRF-BP.
Q2: How does the binding affinity of urocortin compare to other CRF-related peptides for CRF receptors?
A2: Studies using Xenopus laevis have revealed interesting insights into the binding characteristics of urocortin. Xenopus CRF receptor type 1 (xCRF-R1) displays a high affinity for urocortin, similar to human/rat CRF and Xenopus CRF. [] Surprisingly, xCRF-R1 exhibits significantly lower affinity for ovine CRF and sauvagine. [] This selectivity pattern contrasts with human CRF-R1, highlighting potential species-specific differences in ligand recognition.
Q3: Besides its role in the brain, what other physiological processes is urocortin implicated in?
A3: Research suggests that urocortin, alongside other fish-derived peptides like melanin-concentrating hormone (MCH) and urotensin-II, plays a significant role in human endocrinology and physiological functions. [] Urocortin, particularly through its action on CRF type 2 receptors, exhibits vasodilatory and positive inotropic effects. [] Additionally, urocortin demonstrates an appetite-inhibiting effect centrally. [] These findings point towards the potential therapeutic applications of urocortin in addressing cardiovascular diseases and obesity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.